1-[(4-Chlorophenyl)(phenyl)methyl]-4-({4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)piperazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Chlorophenyl)(phenyl)methyl]-4-({4-methyl-2-oxabicyclo[211]hexan-1-yl}methyl)piperazine dihydrochloride is a complex organic compound with a unique structure It is characterized by the presence of a piperazine ring, a chlorophenyl group, a phenyl group, and a bicyclic oxabicyclohexane moiety
Preparation Methods
The synthesis of 1-[(4-Chlorophenyl)(phenyl)methyl]-4-({4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)piperazine dihydrochloride involves multiple steps. The synthetic route typically starts with the preparation of the piperazine ring, followed by the introduction of the chlorophenyl and phenyl groups. The final step involves the incorporation of the oxabicyclohexane moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve cost-effectiveness and scalability.
Chemical Reactions Analysis
1-[(4-Chlorophenyl)(phenyl)methyl]-4-({4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)piperazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)(phenyl)methyl]-4-({4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1-[(4-Chlorophenyl)(phenyl)methyl]-4-({4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)piperazine dihydrochloride can be compared with other similar compounds, such as:
1-(4-Chlorobenzhydryl)piperazine: This compound shares a similar piperazine core but lacks the oxabicyclohexane moiety.
Norchlorcyclizine: Another related compound with a similar structure but different substituents. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H31Cl3N2O |
---|---|
Molecular Weight |
469.9 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)-phenylmethyl]-4-[(4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C24H29ClN2O.2ClH/c1-23-15-24(16-23,28-18-23)17-26-11-13-27(14-12-26)22(19-5-3-2-4-6-19)20-7-9-21(25)10-8-20;;/h2-10,22H,11-18H2,1H3;2*1H |
InChI Key |
QXOZZRMXWYDSSD-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C1)(OC2)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=C(C=C5)Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.